Isobyakanglicin
Description
Isobyakanglicin is a chemical compound with the molecular formula C17H18O7 and a molecular weight of 334.30 g/mol It is known for its unique structure, which includes a furochromenone core with various functional groups attached
Properties
Molecular Formula |
C17H18O7 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-(2,3-dihydroxy-3-methylbutoxy)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-13-9-4-5-12(19)24-15(9)16(21-3)14-10(13)6-7-22-14/h4-7,11,18,20H,8H2,1-3H3 |
InChI Key |
MKDVKEKAKJODGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of isobyakanglicin involves several steps, typically starting with the preparation of the furochromenone core. The synthetic route often includes the following steps:
Formation of the furochromenone core: This is achieved through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core is then functionalized by introducing various groups such as methoxy and hydroxy groups under specific reaction conditions.
Chemical Reactions Analysis
Isobyakanglicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Various substituents can be introduced or replaced on the furochromenone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isobyakanglicin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of isobyakanglicin involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Isobyakanglicin can be compared to other furochromenone derivatives. Similar compounds include:
Byakangelicin: Another furochromenone derivative with similar structural features.
Imperatorin: A compound with a similar core structure but different functional groups.
Psoralen: A related compound used in phototherapy.
This compound is unique due to its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications .
Biological Activity
Isobyakanglicin is a compound derived from the plant Angelica dahurica, which has been traditionally used in various medicinal applications. This article explores the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a type of coumarin, a class of compounds known for their diverse biological activities. It is primarily extracted from Angelica dahurica, a plant belonging to the Apiaceae family, which has been utilized in traditional medicine for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Activities
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study conducted by Zhang et al. (2023) demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In an in vitro study, it was observed to reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.
3. Analgesic Properties
The analgesic effects of this compound have been evaluated in animal models. A study by Liu et al. (2024) found that administration of this compound significantly reduced pain responses in mice subjected to formalin-induced pain tests . The compound was noted to modulate pain pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
This compound's biological activities can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and pain pathways, such as COX-1 and COX-2.
- Modulation of Cytokine Production : The compound reduces the synthesis and release of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
- Direct Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, which is critical for its antimicrobial efficacy.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a notable decrease in symptom severity and improved quality of life metrics after eight weeks .
- Case Study 2 : In a randomized controlled trial assessing its analgesic effects, patients reported significant pain relief after treatment with this compound compared to a placebo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
